1-Benzyl-4-(3-chlorophenoxy)phthalazine

P2X7 Receptor Purinergic Signaling Inflammasome

1-Benzyl-4-(3-chlorophenoxy)phthalazine (CAS: 338978-22-6) is a synthetic phthalazine derivative with the molecular formula C21H15ClN2O and a molecular weight of 346.81 g/mol. The compound is characterized by a phthalazine core substituted at the 1-position with a benzyl group and at the 4-position with a 3-chlorophenoxy group.

Molecular Formula C21H15ClN2O
Molecular Weight 346.81
CAS No. 338978-22-6
Cat. No. B2747580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(3-chlorophenoxy)phthalazine
CAS338978-22-6
Molecular FormulaC21H15ClN2O
Molecular Weight346.81
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC(=CC=C4)Cl
InChIInChI=1S/C21H15ClN2O/c22-16-9-6-10-17(14-16)25-21-19-12-5-4-11-18(19)20(23-24-21)13-15-7-2-1-3-8-15/h1-12,14H,13H2
InChIKeyNDDSDOPPDHHDJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-(3-chlorophenoxy)phthalazine (CAS 338978-22-6): Target-Specific Inhibitor Profile and Research-Use Procurement Guide


1-Benzyl-4-(3-chlorophenoxy)phthalazine (CAS: 338978-22-6) is a synthetic phthalazine derivative with the molecular formula C21H15ClN2O and a molecular weight of 346.81 g/mol [1]. The compound is characterized by a phthalazine core substituted at the 1-position with a benzyl group and at the 4-position with a 3-chlorophenoxy group . This specific substitution pattern confers a multi-target pharmacological profile that distinguishes it from other phthalazine-based research tools. Documented activities include potent inhibition of myeloperoxidase (MPO) and antagonism of the P2X7 purinergic receptor [2][3]. The compound is commercially available from multiple research chemical suppliers as a building block and for biochemical research applications, with typical purity specifications of ≥95% .

Why 1-Benzyl-4-(3-chlorophenoxy)phthalazine Cannot Be Replaced by Generic Phthalazine Analogs for P2X7 or MPO Research


Substitution of 1-benzyl-4-(3-chlorophenoxy)phthalazine with structurally similar phthalazine derivatives or commercially available alternative P2X7/MPO inhibitors is not scientifically equivalent. The compound's specific 1-benzyl and 4-(3-chlorophenoxy) substitution pattern defines its unique affinity and selectivity profile across multiple targets . For instance, 1-benzylphthalazine, which lacks the 4-(3-chlorophenoxy) group, exhibits substantially different chemical and biological properties, precluding its use as a direct replacement . In the context of P2X7 antagonism, the activity of 1-benzyl-4-(3-chlorophenoxy)phthalazine (IC50: 5.01 nM) is orders of magnitude more potent than many other phthalazine-based P2X7 ligands, such as those with IC50 values around 5 μM [1][2]. Similarly, for MPO inhibition, alternative phthalazine scaffolds may lack the optimized substitution required for the potent 1-1.4 nM IC50 activity observed with this compound [3]. Therefore, experimental reproducibility and the generation of comparable datasets require the use of this specific, well-characterized molecular entity.

Quantitative Differentiation of 1-Benzyl-4-(3-chlorophenoxy)phthalazine Against Closest Analogs: An Evidence-Based Procurement Guide


Potent P2X7 Receptor Antagonism: 5.01 nM IC50 in Human THP1 Cells

1-Benzyl-4-(3-chlorophenoxy)phthalazine exhibits potent antagonist activity at the human recombinant P2X7 receptor, with an IC50 value of 5.01 nM when assessed in differentiated human THP1 cells for inhibition of benzoyl-ATP-induced IL-1β release [1]. In contrast, other phthalazine-based P2X7 antagonists described in the literature display significantly weaker activity, with reported IC50 values around 5 μM (5,000 nM), representing a potency difference of approximately three orders of magnitude [2]. The compound also demonstrates consistent activity in human 1321N1 astrocytoma cells stably expressing the P2X7 receptor, with IC50 values of 10 nM (calcium influx assay) and 10.2 nM (FLIPR assay), confirming its robust and reproducible antagonism across multiple functional assays and cell lines [3].

P2X7 Receptor Purinergic Signaling Inflammasome Inflammation Neuropathic Pain

Nanomolar Inhibition of Myeloperoxidase (MPO): IC50 of 1.0 - 1.4 nM

The compound potently inhibits myeloperoxidase (MPO) chlorination activity, a key enzyme in inflammatory and cardiovascular pathologies. In biochemical assays, 1-benzyl-4-(3-chlorophenoxy)phthalazine inhibits MPO (unknown origin) with an IC50 of 1 nM in a 10-minute incubation followed by NaCl addition using an aminophenyl fluorescein assay [1]. Against recombinant human MPO under similar conditions, the IC50 is 1.40 nM [1]. While a direct comparator within the same assay is not provided, these values represent high potency relative to many known MPO inhibitors. The compound also exhibits moderate cellular activity, inhibiting PMA-induced MPO in human neutrophils with an IC50 of 42,000 nM (42 μM), indicating a significant drop in potency in a more complex cellular environment [1].

Myeloperoxidase Inflammation Cardiovascular Disease Neutrophil Biology Oxidative Stress

Weak Human Placental Alkaline Phosphatase (PLAP) Inhibition: 180 μM IC50 Confirms Target Selectivity

In contrast to its potent activity against P2X7 and MPO, 1-benzyl-4-(3-chlorophenoxy)phthalazine demonstrates very weak inhibition of human placental alkaline phosphatase (PLAP), with an IC50 of 180,000 nM (180 μM) in the presence of 10 mM p-nitrophenyl phosphate substrate [1]. This data point provides evidence of selectivity against this common off-target enzyme, which is a key consideration for assay development and target validation studies. The differential activity profile supports the compound's utility as a tool for studying specific pathways without significant interference from alkaline phosphatase activity at concentrations relevant to P2X7 or MPO research (low nM range).

Alkaline Phosphatase Selectivity Off-Target Activity Assay Development

Defined Chemical Structure Enabling Structure-Activity Relationship (SAR) Studies in Phthalazine Series

The compound is a well-defined member of the phthalazine class, specifically claimed within broad patent families as a potential inhibitor of protein kinases [1]. Its unique substitution pattern—1-benzyl and 4-(3-chlorophenoxy)—is a key differentiator from other phthalazines. For example, 1-benzylphthalazine lacks the 4-(3-chlorophenoxy) group, which is essential for the P2X7 and MPO activities . Similarly, 4-(3-chlorophenoxy)phthalazine lacks the 1-benzyl group. The precise molecular structure of 1-benzyl-4-(3-chlorophenoxy)phthalazine provides a defined scaffold for structure-activity relationship (SAR) studies within the phthalazine chemical series, enabling systematic exploration of substituent effects on target potency and selectivity.

Phthalazine Medicinal Chemistry SAR Chemical Biology Tool Compound

Recommended Research Applications for 1-Benzyl-4-(3-chlorophenoxy)phthalazine Based on Quantified Target Engagement


As a High-Potency P2X7 Receptor Antagonist Probe for In Vitro Signal Transduction Studies

Based on its potent 5.01 nM IC50 against human P2X7 in THP1 cells [1], 1-benzyl-4-(3-chlorophenoxy)phthalazine is best applied as a research tool for dissecting P2X7-mediated signaling pathways in vitro. Its nanomolar potency allows for minimal compound usage and reduces the likelihood of off-target effects when studying mechanisms such as ATP-induced IL-1β release, ion flux, or downstream inflammasome activation in cell culture models.

As a Selective Biochemical Probe for Myeloperoxidase (MPO) in Cell-Free Assays

The exceptional biochemical potency against MPO (IC50 of 1-1.4 nM) [2] makes this compound ideal for use in isolated enzyme assays and biochemical screens. It is well-suited for studying MPO kinetics, mechanism of action, or for high-throughput screening (HTS) assay development and validation. However, users must note the significant drop in potency in cellular assays (42 μM IC50) [2] and should not extrapolate its biochemical potency to in vivo or complex cellular models without further validation.

As a Reference Compound for Structure-Activity Relationship (SAR) Studies in Phthalazine Medicinal Chemistry

The compound's well-defined 1-benzyl and 4-(3-chlorophenoxy) substitution pattern positions it as an ideal starting material or benchmark for SAR campaigns aimed at optimizing phthalazine-based inhibitors. Its activity profile across multiple targets (P2X7, MPO, low PLAP activity) provides a rich dataset for understanding how structural modifications influence potency and selectivity within this chemical series [3].

As a Positive Control for P2X7 Antagonism in Assays Requiring High Potency

With consistently reported nanomolar IC50 values across different cell lines and assay formats (THP1, 1321N1, FLIPR) [1], this compound serves as a reliable positive control for P2X7 antagonism. Its well-documented activity profile and commercial availability from multiple vendors make it a practical choice for standardizing experimental protocols and validating assay performance in laboratories studying purinergic receptor pharmacology.

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